Bicyclo[1.1.1]pentane-2-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O2 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O2/c7-6(8)5-3-1-4(5)2-3/h3-5H,1-2H2,(H,7,8) |
InChI Key |
HNISGGZEZQCDAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C2C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 1.1.1 Pentane 2 Carboxylic Acid and Its Derivatives
Foundational Synthetic Routes to the Bicyclo[1.1.1]pentane Skeleton
The construction of the highly strained BCP framework primarily relies on two strategic approaches: the insertion of carbenes into bicyclo[1.1.0]butane precursors and the ring-opening of [1.1.1]propellane. These foundational routes provide access to the core BCP structure, which can then be further functionalized.
Carbene Insertion into Bicyclo[1.1.0]butane Precursors
A prominent method for constructing the BCP skeleton involves the formal insertion of a carbene into the central C1-C3 bond of a bicyclo[1.1.0]butane (BCB) precursor. nih.govnih.gov This approach is a powerful tool for creating 1,2,3-trisubstituted BCPs, which are of interest as potential bioisosteres for ortho- or meta-substituted arenes. nih.govnih.gov
Recent advancements have demonstrated the catalytic insertion of metal carbenes into BCBs. chemrxiv.org For instance, a dirhodium-catalyzed intramolecular cyclopropanation can generate the BCB, which then undergoes a photoinduced reaction with a triplet carbene. This carbene undergoes a diradical addition into the strained central bond of the BCB to form the BCP core. nih.govacs.org This sequential reaction strategy has been successfully applied to synthesize a variety of novel 2-substituted BCP carboxylates. nih.gov The use of triftosylhydrazones as stable carbene precursors has also been reported, circumventing the need for the often challenging-to-handle [1.1.1]propellane. chemrxiv.org Dichlorocarbene (B158193) and difluorocarbene have also been shown to insert into bicyclo[1.1.0]butanes, yielding gem-dihalo-BCPs which can be subsequently reduced. snnu.edu.cn
Table 1: Examples of Carbene Insertion into Bicyclo[1.1.0]butane Precursors
| Carbene Precursor | Bicyclo[1.1.0]butane Substituent | Catalyst/Conditions | BCP Product | Yield | Reference |
| Ethyl diazoacetate | Methyl 3-phenyl-1-carboxylate | 440 nm light | 2-Substituted BCP carboxylate | Moderate to Good | nih.gov |
| Methyl 2-diazopropionate | 3-(p-bromophenyl)-1-carboxylate | Thioxanthone, 390 nm light | 1,2,3-Trisubstituted BCP | 67% | nih.gov |
| Triftosylhydrazones | Various esters | Metal catalyst | 1,2,3-Trisubstituted BCPs | Good to Excellent | chemrxiv.org |
| CHBr₃/KOtBu | - | - | gem-dibromo-BCP | - | chemrxiv.org |
| CF₃TMS/NaI | Electron-rich substituents | - | gem-difluoro-BCP | - | researchgate.net |
Ring-Opening Reactions of [1.1.1]Propellane
The ring-opening of [1.1.1]propellane is arguably the most versatile and widely used method for synthesizing BCP derivatives. nih.gov The high degree of strain in [1.1.1]propellane facilitates the cleavage of the central C1-C3 bond upon reaction with a variety of reagents, including anions, radicals, and under photochemical conditions.
The reaction of [1.1.1]propellane with anionic reagents, particularly organometallics, is a common entry point to BCPs. elsevierpure.com Carbon- and heteroatom-centered anions can add across the central bond, and the resulting bridgehead carbanion can be quenched with a proton source or trapped with other electrophiles to yield mono- or disubstituted BCPs. Grignard reagents and organolithium compounds are frequently employed for this purpose. elsevierpure.com For example, the Walsh group reported the addition of 2-azaallyl anions to [1.1.1]propellane at room temperature to form benzylamine-substituted BCPs.
Radical additions to [1.1.1]propellane are more common than anionic additions, as radicals generally react more readily with the strained cage. A wide array of methods have been developed to generate carbon- and heteroatom-centered radicals that efficiently add to [1.1.1]propellane. These strategies often exhibit excellent functional group tolerance. Triethylborane has been used as a radical initiator for the atom-transfer radical addition (ATRA) of alkyl halides to [1.1.1]propellane.
Photochemical methods provide another powerful avenue for the generation of radicals that can participate in the ring-opening of [1.1.1]propellane. Photoredox catalysis, in particular, has enabled the use of a broad range of organic halides as radical precursors under mild conditions. For instance, visible-light-promoted radical addition of (hetero)aryl and nonstabilized alkyl radicals to [1.1.1]propellane has been achieved using iridium-based photocatalysts. Additionally, photochemical addition of diacetyl to [1.1.1]propellane has been utilized in a large-scale flow synthesis to produce a precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.gov
Table 2: Overview of Ring-Opening Reactions of [1.1.1]Propellane
| Approach | Reagent/Conditions | Product Type | Key Features | Reference(s) |
| Anionic Addition | Organolithiums, Grignard reagents, 2-Azaallyl anions | Mono- or 1,3-disubstituted BCPs | Often requires highly reactive reagents | elsevierpure.com |
| Radical Addition | Alkyl halides with triethylborane; Hydrazyl reagents with Fe(II)/TBHP | Mono- or 1,3-disubstituted BCPs | High functional group tolerance | - |
| Photochemical Routes | Organic halides with Ir photocatalyst; Diacetyl with UV light (flow) | Mono- or 1,3-disubstituted BCPs | Mild reaction conditions, scalable | nih.gov |
Targeted Synthesis and Functionalization of Bicyclo[1.1.1]pentane-2-carboxylic Acid Analogues
While the synthesis of 1,3-disubstituted BCPs is well-established, the functionalization at the C2 "bridge" position to create analogues of this compound has been more challenging. However, recent breakthroughs in C-H functionalization and other targeted strategies are providing new avenues to these valuable compounds.
Direct functionalization of the strong C-H bonds at the bridge position of the BCP core represents a highly streamlined approach. princeton.edu MacMillan and colleagues have developed a strategy based on radical C-H abstraction. chemistryviews.org This involves the visible-light-mediated generation of a radical at the C2 position, which is then trapped with a brominating agent to form a 2-bromo-BCP intermediate. This versatile "linchpin" can then undergo metallaphotoredox-catalyzed cross-coupling reactions to introduce a variety of aryl and amino groups at the bridge position. chemistryviews.orgprinceton.edu
Palladium-mediated directed C(2)-H functionalization has also been explored. nih.govacs.org By employing specific directing groups, such as pyridine (B92270) N-oxide, stable BCP palladacycles can be formed and subsequently functionalized through reactions with aryl radicals or electrophiles like iodine. nih.govacs.org This method allows for the controlled introduction of substituents at the C2 position.
Furthermore, the carbene insertion methodology described in section 2.1.1 provides a direct route to 2-substituted BCPs. nih.govacs.org By choosing appropriate diazo precursors, various functional groups, including esters that can be hydrolyzed to carboxylic acids, can be installed at the C2 position during the formation of the BCP skeleton itself. nih.gov This approach offers a powerful way to construct complex 1,2-disubstituted and 1,2,3-trisubstituted BCPs. chemrxiv.orgresearchgate.net An enantioselective synthesis of 2-substituted BCPs has also been reported, proceeding through a chiral Brønsted acid-catalyzed cycloaddition of bicyclo[1.1.0]butanes with imines, followed by a nitrogen deletion step. nih.gov
Table 3: Methods for the Synthesis and Functionalization of 2-Substituted BCPs
| Method | Key Intermediate/Strategy | Functional Groups Introduced | Reference(s) |
| Radical C-H Functionalization | 2-Bromo-BCP linchpin via C-H abstraction | Aryl, amino | chemistryviews.orgprinceton.edu |
| Directed C-H Functionalization | Palladacycle formation with directing group | Aryl, iodo | nih.govacs.org |
| Carbene Insertion | Sequential carbene reactions with bicyclo[1.1.0]butanes | Carboxylates, phosphonates, trifluoromethyl, spirocycles | nih.govacs.org |
| Asymmetric Synthesis | Chiral Brønsted acid catalysis and skeletal editing | Various, with enantiocontrol | nih.gov |
Strategies for Bridgehead (1,3) Functionalization
The synthesis of 1,3-disubstituted BCPs is a mature field, largely dominated by reactions involving the highly strained molecule, [1.1.1]propellane. acs.orgnih.gov The central, inverted carbon-carbon bond of propellane is highly reactive towards a variety of radical and nucleophilic species. researchgate.net This reactivity allows for the direct installation of two different substituents at the bridgehead positions in a single step.
Common strategies include:
Radical Addition: The addition of radicals, generated from organohalides or other precursors, across the central bond of propellane is a powerful and widely used method. acs.org Photoredox catalysis has proven particularly effective for generating the initial radicals from alkyl, aryl, and heteroaryl halides under mild conditions, showing broad substrate scope and functional group tolerance. acs.org
Nucleophilic Addition: Anionic species can also open the propellane cage, leading to a bicyclo[1.1.1]pentyl anion that can be trapped by an electrophile. This approach allows for the introduction of a diverse range of functionalities.
Post-synthesis Functionalization: Once a BCP core with bridgehead functional handles (e.g., halides, carboxylic acids) is formed, these groups can be further manipulated using standard organic transformations. acs.org For instance, rhodium-catalyzed enantioselective C-H insertion reactions have been developed to functionalize the bridgehead C-H bond of an existing BCP derivative. nsf.govacs.org
These established methods provide robust access to a vast chemical space of 1,3-disubstituted BCPs, which serve as crucial precursors and comparative structures for the less explored bridge-substituted analogues. researchgate.net
Advanced Methodologies for Bridge (2,4,5) Functionalization
Functionalizing the secondary C-H bonds at the bridge positions (C2, C4, C5) of the BCP core is significantly more challenging due to their high bond strength and steric hindrance. princeton.edunih.gov However, recent breakthroughs have provided innovative solutions to this problem, enabling the synthesis of previously inaccessible 1,2- and 1,2,3-substituted BCPs. princeton.edu
A key advancement in bridge functionalization is a "linchpin" strategy that begins with the direct C-H abstraction from the BCP core. princeton.edunih.gov This approach overcomes the challenge of functionalizing the strong C-H bond at the bridge position by first converting it into a more versatile functional group, typically a halide. nih.gov
A notable method involves the bromination of a BCP dicarboxylic acid derivative. nih.gov In a process developed by MacMillan and coworkers, a potent hydrogen atom abstractor, the chlorine radical, is generated photochemically. nih.govprinceton.edu This radical selectively abstracts a hydrogen atom from the C2 position, and the resulting BCP bridge radical is then trapped by a bromine atom source like bromotrichloromethane (B165885) (BrCCl₃). nih.gov This one-pot C-H functionalization rapidly provides a 2-bromo BCP intermediate, which serves as a versatile precursor for a wide range of subsequent transformations. princeton.edunih.govchemrxiv.org
| Substrate | Reagents | Product | Yield | Reference |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | BrCCl₃, Photocatalyst | 2-Bromobicyclo[1.1.1]pentane-1-carboxylic acid | Good | princeton.edu, nih.gov |
| Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate | BrCCl₃, Photocatalyst | Dimethyl 2-bromobicyclo[1.1.1]pentane-1,3-dicarboxylate | Good | nih.gov |
This interactive table summarizes the direct C-H abstraction and bromination strategy for C2-substitution.
Building upon the C-H abstraction strategy, dual catalysis systems combining photoredox and transition metal catalysis have been developed to install aryl and amino groups at the C2 position. princeton.edunih.gov These metallaphotoredox protocols utilize the 2-bromo BCP linchpin as the starting material. chemrxiv.org
Under photocatalytic conditions, the 2-bromo BCP is converted into a BCP radical at the bridge position. princeton.edu This radical can then engage in cross-coupling reactions mediated by a second metal catalyst. princeton.edu
C2-Arylation: A nickel catalyst is used to couple the C2-BCP radical with a variety of aryl and heteroaryl bromides. nih.gov
C2-Amination: A copper catalyst facilitates the coupling of the C2-BCP radical with various amines. princeton.edu
These silyl-radical-mediated protocols provide modular and expedient access to 2-arylated and 2-aminated BCPs, scaffolds that are highly valuable as potential bioisosteres for ortho- or meta-substituted arenes. princeton.edunih.gov This platform allows for the rapid synthesis of complex drug analogues. princeton.edu
| BCP Precursor | Coupling Partner | Catalysis System | Product Type | Reference |
| 2-Bromo BCP | Aryl bromide | Ir photocatalyst, Ni co-catalyst | 2-Aryl BCP | princeton.edu, nih.gov |
| 2-Bromo BCP | Amine | Ir photocatalyst, Cu co-catalyst | 2-Amino BCP | princeton.edu |
| 2-Bromo BCP | Indazole | Photoredox/Decarboxylative Coupling | 1-Indazole, 2-Aryl BCP | princeton.edu |
This interactive table illustrates the metallaphotoredox protocols for C2-arylation and C2-amination.
Decarboxylative coupling presents another powerful strategy for functionalizing the C2 position, starting from this compound. This method involves converting the carboxylic acid into a reactive intermediate that can then be replaced by a new functional group.
One approach involves the conversion of the carboxylic acid to a redox-active ester. pnas.org This ester can then undergo copper-catalyzed decarboxylative borylation, yielding a 2-borylated BCP. This borylated building block offers extensive possibilities for further derivatization through well-established cross-coupling chemistry. pnas.org
More directly, a photocatalyst-free, decarboxylative Minisci heteroarylation has been reported. strath.ac.uk This process directly couples free bridge carboxylic acids with non-prefunctionalized heteroarenes. strath.ac.uk This operationally simple method provides access to polysubstituted BCPs in synthetically useful yields, offering a streamlined route to complex structures. strath.ac.uk
| Starting Material | Method | Key Reagents | Product | Reference |
| BCP-2-carboxylic acid | Decarboxylative Borylation | Redox-active ester formation, Cu catalyst | 2-Borylated BCP | pnas.org |
| BCP-2-carboxylic acid | Decarboxylative Minisci Reaction | Persulfate, Heteroarene | 2-Heteroaryl BCP | strath.ac.uk |
This interactive table details decarboxylative functionalization strategies at the C2 position.
The introduction of fluorine atoms into drug candidates is a common strategy to modulate their properties. A selective synthesis of 2,2-difluorobicyclo[1.1.1]pentanes has been developed via the insertion of difluorocarbene into the central C-C bond of bicyclo[1.1.0]butanes. nih.govacs.orgnih.gov
This reaction represents a significant advance, as previous attempts with dichlorocarbene or dibromocarbene often resulted in low yields and byproduct formation. acs.orgchemrxiv.org The optimized conditions for difluorocarbene insertion typically use trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate (TFDA) as the carbene precursor, activated by a fluoride (B91410) source. acs.org The electrophilic nature of difluorocarbene appears to favor the desired insertion pathway over fragmentation routes that can plague insertions with other dihalocarbenes. chemrxiv.org This methodology provides access to gem-difluorinated BCPs, which are valuable motifs for medicinal chemistry. nih.govnih.gov
| Precursor | Carbene Source | Activator | Product | Yield | Reference |
| 1-Phenylbicyclo[1.1.0]butane | TFDA | NaF | 1-Phenyl-2,2-difluorobicyclo[1.1.1]pentane | 66% | acs.org |
| 1-Vinylbicyclo[1.1.0]butane | TFDA | NaF | 1-Vinyl-2,2-difluorobicyclo[1.1.1]pentane | Good | nih.gov |
This interactive table summarizes the geminal difluorination of BCPs via difluorocarbene insertion.
Preparation of Diverse Bicyclo[1.1.1]pentane Building Blocks
The development of the advanced functionalization methodologies described above has enabled the creation of a diverse library of BCP building blocks with substitution patterns that were previously out of reach. These intermediates are crucial for the systematic exploration of BCPs in drug discovery and materials science.
Key classes of BCP building blocks now available include:
1,2-Difunctionalized BCPs: Platforms have been established to synthesize building blocks from a common intermediate, bearing orthogonal functional handles such as alcohols, amines, and carboxylic acids at the C1 and C2 positions. pnas.org
BCP Aldehydes: Simple one-pot procedures starting from aryl halides and [1.1.1]propellane have been developed to produce bicyclo[1.1.1]pentylaldehydes. nih.govresearchgate.net These aldehydes are highly versatile intermediates for a wide array of subsequent chemical transformations. acs.org
BCPs for Click Chemistry: BCP derivatives featuring azide (B81097) and terminal alkyne functionalities have been prepared from the corresponding carboxylic acids. These compounds are valuable substrates for click reactions, enabling their use in combinatorial chemistry and bioconjugation. enamine.net
Heterocyclic BCPs: The synthesis of building blocks such as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid highlights the ability to incorporate complex heterocyclic systems onto the BCP core. rsc.org
The availability of these diverse and densely functionalized building blocks is critical for advancing the application of the BCP scaffold, allowing researchers to fine-tune molecular properties and explore novel chemical space.
Synthesis of Bridgehead-Substituted Carboxylic Acids (e.g., Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid)
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a fundamental building block from which a majority of medicinally relevant BCP derivatives are derived. nih.govacs.org A well-established and scalable synthesis begins with the generation of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane. orgsyn.org The highly strained central bond of [1.1.1]propellane readily undergoes radical addition.
A common approach involves the photochemical reaction between [1.1.1]propellane and 2,3-butanedione (B143835) (diacetyl) to form 1,3-diacetylbicyclo[1.1.1]pentane. orgsyn.org This diketone intermediate is then subjected to a haloform reaction (using, for example, sodium hypobromite (B1234621) generated from bromine and sodium hydroxide) to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. nih.govorgsyn.orgchemicalbook.com This two-step process has proven to be a practical route for obtaining the target diacid. orgsyn.org
The key transformation in this sequence is summarized below:
| Step | Reactants | Product | Key Conditions |
| 1 | [1.1.1]Propellane, 2,3-Butanedione | 1,3-Diacetylbicyclo[1.1.1]pentane | UV irradiation (~365 nm), low temperature (-10°C) nih.govorgsyn.org |
| 2 | 1,3-Diacetylbicyclo[1.1.1]pentane | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Sodium hypobromite (NaOH/Br₂) or Sodium hypochlorite (B82951) nih.govorgsyn.orgchemicalbook.com |
This methodology has been successfully adapted for multigram and even kilogram-scale production, particularly through the use of flow photochemistry for the first step. nih.govenamine.net
Access to Fluorinated Bicyclo[1.1.1]pentanes
The introduction of fluorine into the BCP scaffold can significantly modulate the physicochemical properties of molecules, such as acidity, basicity, and lipophilicity, which is of great interest in drug discovery. chemrxiv.orgnih.gov Several strategies have been developed to access fluorinated BCPs.
Direct fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid using reagents like Selectfluor in the presence of a silver catalyst (AgNO₃) can produce 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid. nih.govacs.org However, direct fluorination with elemental fluorine has been reported to be unselective, yielding complex mixtures of polyfluorinated compounds. nih.govresearchgate.net
A more recent and effective method involves the addition of carbenes to bicyclo[1.1.0]butane precursors. chemrxiv.orgnih.gov For instance, gem-difluorinated BCPs can be synthesized via the addition of a difluorocarbene (:CF₂), generated in situ from reagents like TMSCF₃/NaI, to aryl-substituted bicyclo[1.1.0]butanes. chemrxiv.orgresearchgate.net Similarly, monofluorinated BCPs have been prepared using chlorofluorocarbene or bromofluorocarbene addition followed by reductive dehalogenation. nih.govresearchgate.net
| Fluorination Strategy | Precursor | Reagents | Product Type | Reference |
| Hunsdiecker-type Fluorination | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Selectfluor, AgNO₃ | Monofluoro-BCP-acid | nih.govacs.org |
| Difluorocarbene Addition | Aryl-bicyclo[1.1.0]butane | TMSCF₃, NaI | gem-Difluoro-BCP | chemrxiv.orgresearchgate.net |
| Monofluorocarbene Addition | Aryl-bicyclo[1.1.0]butane | CHFBr₂ | Monofluoro-BCP | nih.govresearchgate.net |
These carbene-based methods provide access to previously unknown fluorinated BCPs, expanding the chemical space available for medicinal chemistry applications. chemrxiv.orgacs.org
Preparation of BCP-Containing Alcohols, Amines, and Boronates
The carboxylic acid groups of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid serve as versatile handles for conversion into other important functional groups.
Alcohols: BCP-containing alcohols can be prepared through the reduction of the corresponding carboxylic acids or esters. For example, reduction of a BCP ester with lithium aluminium hydride (LiAlH₄) yields the corresponding alcohol effectively. nih.govacs.org
Amines: BCP amines are valuable building blocks, particularly in medicinal chemistry. nih.gov A common route to access these compounds is through the Curtius rearrangement. This process typically involves the conversion of a BCP carboxylic acid (often as a monoester derivative) to an acyl azide, which then rearranges upon heating to form an isocyanate. Subsequent hydrolysis or trapping with an alcohol yields the amine or a carbamate-protected amine, respectively. nih.govacs.org For example, 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acid can be synthesized from the corresponding monoester via this rearrangement. nih.gov
Boronates: BCP boronates, particularly boronic pinacol (B44631) esters (Bpin), are highly valuable intermediates for late-stage functionalization via cross-coupling reactions. nih.gov These can be synthesized by trapping BCP-Grignard reagents with boronic esters. acs.org A programmable bis-functionalization strategy has been developed using BCP bis-boronates, which allows for selective activation and functionalization at different positions on the BCP core. nih.govnih.gov
Multi-Component Reaction Approaches for Functionalized BCPs
Multi-component reactions (MCRs) offer a highly efficient means to construct complex molecules in a single step by combining three or more reactants. Several MCRs have been developed that utilize the ring-opening of [1.1.1]propellane to generate 1,3-disubstituted BCPs. chemistryviews.orgresearchgate.net
These reactions often proceed through radical mechanisms. For instance, a three-component reaction involving the radical cross-coupling of carboxylic acids (as alkyl radical precursors), alkynes, and [1.1.1]propellane has been developed using synergistic photoredox and copper catalysis. chemistryviews.org This method yields alkyl-alkynyl-substituted BCP derivatives under mild conditions. chemistryviews.org Another approach is the photocatalytic multicomponent heteroarylation of [1.1.1]propellane, which allows for the coupling of various aliphatic radicals and heteroaryl groups to the BCP core, enabling the rapid generation of diverse compound libraries. nih.gov Asymmetric versions of these multicomponent couplings have also been reported, providing enantioselective access to α-chiral BCPs. nih.gov
These methods are powerful because they allow for the direct installation of multiple, diverse functional groups onto the BCP scaffold from readily available starting materials. chemistryviews.orgnih.gov
Late-Stage Functionalization Protocols for Complex BCP-Containing Molecules
Late-stage functionalization (LSF) is a critical strategy in drug discovery, as it allows for the modification of complex, drug-like molecules at a late stage in the synthesis, enabling rapid exploration of structure-activity relationships (SAR). nih.govacs.org The development of LSF methods for BCP-containing molecules has been a significant focus.
A powerful strategy for LSF relies on the use of BCP bis-boronates. nih.govnih.gov These intermediates exhibit chemoselectivity that allows for the programmable, sequential functionalization of different positions on the BCP core. nih.gov For example, the bridgehead (C₃)-boronic pinacol ester can be selectively activated and functionalized, leaving the bridge (C₂)-boronic ester intact for subsequent derivatization. nih.gov This approach provides access to previously unexplored C₁,C₂-disubstituted and C₁,C₂,C₃-trisubstituted BCPs, significantly expanding the accessible chemical space. nih.govresearchgate.net Milder reaction conditions and high functional group tolerance are key features of modern LSF approaches, making them suitable for modifying complex molecules. acs.org
Scalability and Process Intensification in Bicyclo[1.1.1]pentane Synthesis
The transition of BCP-containing compounds from laboratory curiosities to clinical candidates has necessitated the development of scalable and efficient synthetic routes. chemrxiv.org A major bottleneck has been the large-scale preparation of key BCP intermediates.
Development of Large-Scale Preparations for Key Intermediates
Significant progress has been made in the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its precursors. nih.govnih.gov A key innovation has been the implementation of continuous flow photochemistry for the reaction of [1.1.1]propellane with diacetyl. nih.govenamine.net This approach replaces traditional batch photochemical reactors, which are often difficult to scale, with a more efficient and controllable flow system.
Using a mercury lamp-free flow reactor with 365 nm LEDs, researchers have been able to produce the diketone intermediate, 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), on a kilogram scale in a single day. nih.govacs.orgenamine.net The subsequent haloform reaction to produce the diacid is then performed in a large-scale batch process, yielding the final product in multigram to 500-gram quantities. nih.govacs.org
| Intermediate | Synthetic Method | Scale | Key Advantage | Reference |
| 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) | In-flow photochemical addition | ~1 kg / day | High throughput, safety, control | nih.govenamine.netnih.gov |
| Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Batch haloform reaction | 500 g | High yield from precursor | nih.govacs.org |
Furthermore, a general and highly practical method for synthesizing a vast library of functionalized BCPs on scales ranging from milligrams to kilograms has been developed using just light, without the need for catalysts or additives. chemrxiv.org This light-driven reaction of alkyl iodides with propellane showcases a significant step towards making a wide variety of BCP building blocks readily accessible for drug discovery programs. chemrxiv.org
Continuous Flow Synthesis Techniques for Enhanced Production
Continuous flow chemistry has emerged as a powerful tool for the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, including precursors to this compound, offering significant advantages in terms of scalability, safety, and efficiency over traditional batch methods. researchgate.net These techniques enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher quality products and reduced batch-to-batch variability. researchgate.net For the synthesis of the highly strained BCP core, flow chemistry is particularly advantageous for handling reactive intermediates like [1.1.1]propellane and for conducting photochemical reactions on a large scale. researchgate.netnih.gov
A prominent application of flow chemistry in this field is the photochemical addition of [1.1.1]propellane to various substrates. nih.gov One notable large-scale synthesis involves the reaction of [1.1.1]propellane with diacetyl under UV irradiation (365 nm) in a flow reactor. nih.govacs.org This approach has proven to be highly efficient, allowing for the production of approximately 1 kilogram of the resulting diketone, a key intermediate for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, within a six-hour period. nih.govacs.org This method avoids the use of high-energy mercury lamps and specialized quartz vessels, making the process more practical and scalable. nih.govacs.org The diketone is subsequently converted to the diacid via a haloform reaction in a batch process. nih.gov
Another significant advancement is the light-enabled, catalyst-free reaction of alkyl iodides with [1.1.1]propellane in a flow system. enamine.net This method provides a general and highly scalable route to functionalized bicyclo[1.1.1]pentane iodides, which are versatile intermediates for further derivatization. enamine.net The process is clean, and in many cases, the product can be used directly after evaporation of the solvent with purities around 90%. enamine.net This technique has been successfully employed to produce BCP iodides on scales ranging from milligrams to kilograms, demonstrating its robustness and industrial applicability. enamine.net
Researchers have also developed continuous flow processes for the on-demand generation of [1.1.1]propellane itself, which can then be directly derivatized. researchgate.netrsc.org This strategy circumvents the challenges associated with the storage of the highly strained and unstable propellane. The in-situ generated propellane can be immediately used in subsequent reactions, such as photochemical transformations to produce BCPs with mixed ester and acyl chloride functionalities. rsc.org These integrated flow systems can achieve throughputs of up to 8.5 mmol/h, providing straightforward access to gram quantities of various BCP building blocks. researchgate.netrsc.org
Furthermore, continuous flow techniques have been instrumental in the synthesis of other important BCP derivatives, such as bench-stable bicyclo[1.1.1]pentane trifluoroborate salts. acs.orgnih.gov A photoinduced decarboxylative borylation of N-hydroxyphthalimide esters has been optimized in a continuous-flow setup, enabling a scalable and rapid route to BCP-boronic pinacol products, which are then converted to the corresponding trifluoroborate salts. researchgate.net
The following tables summarize key research findings in the continuous flow synthesis of BCP derivatives.
Table 1: Photochemical Synthesis of BCP Precursors in Continuous Flow
| Reactants | Product | Reactor Type | Light Source | Throughput/Scale | Reference |
| [1.1.1]Propellane, Diacetyl | 1,3-diacetyl-bicyclo[1.1.1]pentane | Flow reactor with coil | 365 nm UV LEDs | ~1 kg in 6 hours | nih.govacs.org |
| Alkyl Iodides, [1.1.1]Propellane | Bicyclo[1.1.1]pentane Iodides | Flow reactor | Light (unspecified) | Milligram to kilogram scale | enamine.net |
| In-situ generated [1.1.1]Propellane | BCPs with ester/acyl chloride moieties | Photochemical flow reactor | Not specified | Up to 8.5 mmol/h | researchgate.netrsc.org |
| N-hydroxyphthalimide esters | BCP-boronic pinacol esters | Photochemical flow reactor | Not specified | Up to 200 g scale | researchgate.net |
Reactivity and Mechanistic Investigations of Bicyclo 1.1.1 Pentane 2 Carboxylic Acid Derivatives
Strain and Molecular Rigidity Considerations in Bicyclo[1.1.1]pentane Systems
The bicyclo[1.1.1]pentane framework is characterized by significant ring strain, a consequence of its constrained geometry which features a cyclobutane (B1203170) ring bridged by a single carbon. The strain energy of the parent BCP molecule is approximately 66.6 kcal/mol. acs.org This high degree of strain is a primary driver for many of its characteristic reactions, particularly those involving the ring-opening of its precursor, [1.1.1]propellane. rsc.org
Despite the high strain, the BCP core is a remarkably rigid structure. diva-portal.orgresearchgate.net Molecular dynamics simulations have shown that while a benzene (B151609) ring exhibits more flexibility in terms of its dihedral angles, the BCP scaffold is more rigid. nih.gov This conformational rigidity is a key attribute for its use in drug design, as it allows for precise spatial positioning of substituents, mimicking the linear exit vectors of a para-substituted arene. nih.gov The combination of high strain and rigidity dictates the unique reactivity and stability profiles of BCP derivatives.
Exploration of Radical Intermediates and Reaction Pathways
Radical-mediated transformations are among the most prevalent and versatile methods for the functionalization of the BCP core. rhhz.net The majority of these reactions proceed via the homolytic cleavage of the central, highly strained C1–C3 bond of [1.1.1]propellane, which serves as the ubiquitous precursor to BCPs. rsc.org The addition of a radical species to this bond generates a bridgehead bicyclo[1.1.1]pentyl radical, a key intermediate that can be trapped in various ways. rsc.orgnih.gov
The formation of this BCP radical is facilitated by the release of ring strain. ox.ac.uk DFT calculations and experimental studies have shown that radical addition to [1.1.1]propellane is generally more favorable than anionic addition, as the latter requires the accommodation of greater electron density within the propellane cage, leading to significant electronic repulsion. rsc.orgnih.gov Once formed, the BCP radical can undergo several reaction pathways:
Atom Transfer: The radical can abstract an atom (e.g., a halogen) from a suitable donor, leading to 1,3-disubstituted BCPs. This is the basis for Atom Transfer Radical Addition (ATRA) reactions. nih.govccspublishing.org.cn
Trapping by a Radical Acceptor: The BCP radical can add to a π-system or another radical trap. rsc.org
Engagement in Metal-Catalyzed Cycles: The radical can be intercepted by a transition metal catalyst to participate in cross-coupling reactions. acs.org
Radical clock experiments have been employed to probe the kinetics of these processes, confirming the intermediacy of radicals and showing that the addition of alkyl radicals to [1.1.1]propellane is a key step. nih.gov The stability and reactivity of the bicyclo[1.1.1]pentyl radical itself are influenced by through-space electronic effects from substituents at the other bridgehead position. nih.gov
Photochemical and Photoredox-Catalyzed Transformations in BCP Chemistry
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, greatly expanding the scope of BCP synthesis. acs.orgresearchgate.net These methods have proven particularly effective for reactions that are challenging to initiate using traditional thermal methods, such as the addition of (hetero)aryl halides to [1.1.1]propellane. nih.govacs.org
A common strategy involves the photoredox-catalyzed ATRA of organic halides. In a typical cycle, an excited-state photocatalyst (e.g., Ir(ppy)₃) reduces the organic halide to generate a carbon-centered radical. This radical then adds to [1.1.1]propellane, yielding the bridgehead BCP radical, which propagates the chain by abstracting a halogen from another molecule of the organic halide. nih.gov This approach has been successfully applied to a wide range of substrates, including complex, drug-like molecules. ox.ac.uk
Dual catalytic systems that merge photoredox catalysis with another catalytic cycle, such as nickel or copper catalysis, have enabled even more complex transformations. acs.orgresearchgate.net
Nickel/Photoredox Dual Catalysis: This strategy has been used for the three-component dicarbofunctionalization of [1.1.1]propellane. acs.orgrsc.org An alkyl radical, generated photochemically, adds to propellane. The resulting BCP radical is then trapped by a Ni(0)/Ni(I) species, which subsequently undergoes oxidative addition to an aryl halide, followed by reductive elimination to afford a 1-alkyl-3-aryl-BCP. acs.org A key factor for success is the differential reactivity of the initial alkyl radical and the BCP radical towards the nickel catalyst. acs.orgrsc.org
Iridium/Copper Dual Catalysis: A dual system using an iridium photocatalyst and a copper catalyst has been developed for the one-step C,N-difunctionalization of [1.1.1]propellane, allowing the simultaneous formation of C-C and C-N bonds. nih.gov
These photochemical methods offer high functional group tolerance and operational simplicity, making them highly valuable for the synthesis of diverse BCP derivatives. nih.gov
| Reaction Type | Catalyst System | Reactants | Product Type | Reference |
|---|---|---|---|---|
| ATRA | Ir(ppy)₃ / Blue LEDs | [1.1.1]Propellane, (Hetero)aryl Halides | 1-Halo-3-(hetero)aryl-BCPs | nih.gov |
| Dicarbofunctionalization | Ir(III) photocatalyst / Ni catalyst | [1.1.1]Propellane, Alkyltrifluoroborate, Aryl Halide | 1-Alkyl-3-aryl-BCPs | acs.org |
| C,N-Difunctionalization | Ir photocatalyst / Cu(acac)₂ | [1.1.1]Propellane, Iodonium Dicarboxylate, Amine | 1-Alkyl-3-amino-BCPs | nih.gov |
| α-Quaternary BCP Synthesis | 4CzIPN / HAT catalyst | [1.1.1]Propellane, Electron-Deficient Radicals | α-Quaternary BCPs | nih.gov |
Metal-Catalyzed Cross-Coupling and Directed Functionalization Reactions
While the functionalization of the bridgehead (C1, C3) positions of the BCP core is well-established, derivatization of the bridge (C2) positions has historically been more challenging. Recent advances in metal-catalyzed reactions have provided powerful new methods for both bridgehead and bridge functionalization. researchgate.netsoton.ac.uk
Directed C-H Functionalization: Palladium-catalyzed directed C-H functionalization has been developed to selectively introduce substituents at the C2 position of the BCP scaffold. nih.gov Initial attempts were unsuccessful, but mechanistic studies revealed that while cyclometalation at Pd(II) was kinetically facile, it was thermodynamically unfavorable with common directing groups like aminoquinoline. nih.gov The use of alternative directing groups, such as pyridine (B92270) N-oxide, or different supporting ligands like DMSO, enabled the formation of stable BCP palladacycles. nih.gov Functionalization of these palladacycles was achieved in good yields using single-electron reaction pathways, for instance with in situ-generated aryl radicals, or via electrophilic iodination. nih.gov
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling provides a direct route to form C-C bonds at the bridgehead position. rsc.org
Iron-Catalyzed Kumada Coupling: A general method for the direct cross-coupling of 1-iodo-bicyclo[1.1.1]pentanes (iodo-BCPs) with aryl and heteroaryl Grignard reagents has been developed using a simple iron catalyst. nih.govchemrxiv.orgresearchgate.netnih.gov This reaction is notable as the first general example of a Kumada coupling involving a tertiary iodide and allows the BCP to act as the electrophile. nih.gov The process is rapid, operates under mild conditions, and tolerates a broad range of functional groups, enabling the synthesis of complex drug analogues. nih.govchemrxiv.org
Palladium- and Nickel-Catalyzed Couplings: BCP-Grignard reagents, formed from the addition of Grignard reagents to [1.1.1]propellane, can participate in Pd- and Ni-catalyzed cross-coupling reactions with aryl and heteroaryl halides. acs.org Additionally, BCP-boronic esters can undergo Suzuki cross-coupling reactions. acs.org
These catalytic methods have significantly expanded the toolkit for creating unsymmetrically 1,3-disubstituted and bridge-functionalized BCPs. rsc.orgrsc.org
| Reaction Type | Catalyst/Reagent | BCP Substrate | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|---|
| Directed C(2)-H Arylation | Pd(OAc)₂ / Pyridine N-oxide DG | BCP with Directing Group | Aryl Radicals | 1,2-Disubstituted BCP | nih.gov |
| Kumada Cross-Coupling | Fe(acac)₃/TMEDA | 1-Iodo-BCP | (Hetero)aryl Grignard | 1,3-C-Disubstituted BCP | nih.govresearchgate.net |
| Suzuki Cross-Coupling | Pd(OAc)₂ / cataCXium A | BCP Boronic Ester | (Hetero)aryl Bromide | 1,3-C-Disubstituted BCP | acs.org |
Stereochemical Control and Diastereoselective Synthesis in BCP Systems
The development of asymmetric methods to synthesize chiral BCPs, particularly those with a stereocenter adjacent to the BCP core (α-chiral BCPs), is crucial for their application in medicinal chemistry. rsc.orgthieme.de Several strategies have been devised to achieve stereochemical control.
One approach involves the highly diastereoselective functionalization of an enolate bearing a BCP substituent. This method has been used to prepare enantioenriched α-chiral BCPs, including analogues of phenylglycine. nih.gov
Another powerful strategy is the catalytic enantioselective multicomponent coupling of [1.1.1]propellane. For example, a three-component reaction involving [1.1.1]propellane, a Grignard reagent, and an allylic phosphate (B84403) has been developed. acs.orgacs.org The reaction proceeds via the in situ formation of a BCP-Grignard reagent, which then undergoes an asymmetric allylic substitution catalyzed by a chiral N-heterocyclic carbene (NHC). This transition-metal-free method provides access to a broad range of α-chiral 1,3-difunctionalized BCPs with excellent regio- and enantioselectivity. acs.orgacs.org
The diastereoselective synthesis of polysubstituted bicyclo[1.1.0]butanes, which can serve as precursors to BCPs, has also been achieved through the carbometalation of cyclopropenes, allowing for the creation of stereodefined quaternary centers. semanticscholar.org These methods are expanding the accessible chemical space of chiral, three-dimensional BCP scaffolds for drug discovery. rsc.org
Studies on Ring-Opening and Rearrangement Mechanisms (e.g., cycloreversion)
While the BCP core is generally stable, certain substitution patterns can render it susceptible to ring-opening or rearrangement reactions, typically driven by the release of inherent ring strain.
A notable example is the cycloreversion of 2-substituted bicyclo[1.1.1]pentan-2-ol derivatives. When exposed to basic conditions (e.g., catalytic NaOMe in methanol), these alkoxides are unstable and rapidly undergo ring-opening to yield the corresponding cyclobutyl phenyl ketones. This reactivity is analogous to the ring-opening of cyclopropyl (B3062369) alcohols and is driven by the release of strain in the transition state.
Similarly, the parent bicyclo[1.1.1]pentan-2-one is thermally unstable and undergoes cycloreversion at elevated temperatures. The thermal cycloreversion of bicyclo[1.1.1]pentane itself has been proposed to proceed through a stepwise cleavage of bonds, whereas the analogous transformation in bicyclo[1.1.1]pentanone is thought to involve a concerted mechanism. Cationic bicyclo[1.1.1]pentyl intermediates are also highly unstable and are known to fragment rapidly to bicyclo[1.1.0]butyl-1-carbinyl cations. acs.org These rearrangement pathways highlight the latent reactivity of the strained BCP framework, which can be accessed under specific conditions.
Influence of Electronic and Steric Substituents on BCP Reactivity Profiles
The reactivity of BCP derivatives is significantly influenced by the steric and electronic properties of their substituents. These effects can modulate the stability of intermediates, alter reaction pathways, and control selectivity.
Steric Effects: The compact nature of the BCP scaffold leads to unique steric environments. For instance, the bridgehead bicyclo[1.1.1]pentyl amine (BCP-amine) exhibits exceptional nucleophilic reactivity compared to the analogous bicyclo[2.2.2]octyl amine (BCO-amine). nih.govresearchgate.netnih.gov This is attributed to the lower steric hindrance of the BCP-amine, as evidenced by its smaller calculated cone angle and the greater distance between the nitrogen atom and the nearest blocking hydrogen atoms. nih.govresearchgate.net This reduced steric bulk facilitates the approach of electrophiles. nih.gov
Electronic Effects: Electronic factors play a critical role in directing the reactivity of the BCP core.
In palladium-catalyzed C-H functionalization, the choice of an appropriate electron-donating directing group is essential to favor the cyclometalation step. researchgate.netnih.gov Conversely, attempts at direct C-H fluorination using directing groups like 8-aminoquinoline (B160924) or 2-aminomethyl pyridine have been unsuccessful, with decomposition occurring at higher temperatures, suggesting the electronic nature of the BCP C-H bond is not readily amenable to this specific transformation under the tested conditions. chemrxiv.org
The stability and subsequent reaction pathway of the bridgehead BCP radical are influenced by the electronic nature of the substituent at the opposing bridgehead. Electron-rich BCP radicals tend to undergo desired borylation reactions, while electron-poor BCP radicals are more prone to oligomerization. nih.gov
In reactions involving nucleophilic addition to [1.1.1]propellane, the presence of electron-withdrawing groups on the nucleophile can impact the reaction efficiency. nih.gov
Understanding these substituent effects is crucial for designing and predicting the outcomes of reactions involving the bicyclo[1.1.1]pentane scaffold.
Advanced Spectroscopic and Computational Characterization in Bicyclo 1.1.1 Pentane 2 Carboxylic Acid Research
Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS, X-ray Analysis)
The definitive structure of bicyclo[1.1.1]pentane-2-carboxylic acid and its derivatives is established through a combination of powerful analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental for characterizing the BCP framework. Due to the high symmetry of the BCP core, the 1H and 13C NMR spectra are often simple and distinctive. For instance, in symmetrically 1,3-disubstituted BCPs, the six bridge protons typically appear as a singlet in the 1H NMR spectrum, while the bridgehead carbons and methylene (B1212753) carbons show characteristic signals in the 13C NMR spectrum. acs.orgnih.gov Ab initio calculations have been employed to predict NMR shielding and spin-spin coupling constants for the parent bicyclo[1.1.1]pentane, showing good agreement with experimental data and highlighting the sensitivity of carbon-carbon coupling constants to electron correlation effects. rsc.org
High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, confirming the elemental composition of newly synthesized BCP derivatives with high accuracy. This technique is routinely used to verify the successful incorporation of the BCP moiety and its functional groups. acs.orgchemrxiv.org
X-ray Crystallography offers unambiguous proof of structure and provides detailed information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. researchgate.netnih.govlboro.ac.uk X-ray analysis of BCP derivatives has confirmed the rigid, cage-like structure and has been instrumental in studying non-covalent interactions. researchgate.nettum.de For example, a study on 3-(tert-butyloxycarbonylamino)bicyclo[1.1.1]pentanecarboxylic acid used X-ray diffraction to determine its experimental charge density, providing quantitative insights into its covalent bonding. rsc.org Crystallographic data is also crucial for validating computational models and understanding how BCP bioisosteres orient themselves within biological targets like enzyme active sites. nih.govnih.gov
Table 4.1: Spectroscopic Data for a Representative BCP Derivative
| Technique | Description | Observed Data | Reference |
| 1H NMR | (400 MHz, CDCl3) | δ 2.38 (s, 6H), 3.72 (s, 3H) | chemrxiv.org |
| 13C NMR | (150 MHz, CDCl3) | δ 169.7, 52.9, 37.6 | chemrxiv.org |
| HRMS | (ESI-TOF) m/z | [M+H]+ calcd for C9H13O2: 153.0916; found: 153.0910 | acs.org |
| X-ray | Bond Length (C1-C3) | 1.875 Å (calculated) |
Conformational Analysis and Molecular Dynamics Studies of BCP Derivatives
The BCP core is exceptionally rigid, which severely restricts its conformational freedom. researchgate.net This rigidity is a key attribute for its application as a structural scaffold, as it reduces the entropic penalty upon binding to a biological target. Conformational analysis primarily focuses on the orientation of substituents at the bridgehead and bridge positions.
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations are a cornerstone of modern BCP research, providing insights that are often inaccessible through experimental methods alone.
The electronic structure of the BCP core is unusual due to its high degree of strain (65-68 kcal/mol). researchgate.net The bonding between the bridgehead carbons has been a subject of considerable theoretical debate. acs.org While a formal bond exists, it is described as an "inverted" bond, with the bonding orbitals having significant p-character and pointing away from the direct interatomic axis. researchgate.net
Computational analyses, using methods like Natural Bond Order (NBO), Electron Localization Function (ELF), and Atoms-in-Molecules (AIM), have been employed to dissect the bonding within the BCP cage. rsc.orgscm.com These studies indicate that the bridgehead-bridgehead interaction is a weak, primarily covalent interaction. nih.gov The strain in the cage induces a region of negative electrostatic potential on the bridgehead carbon atoms, which allows them to participate in non-covalent interactions. researchgate.net The capability of the BCP framework to transmit electronic effects is attributed to significant hyperconjugative interactions between substituents and the cage framework. nih.gov
The use of the BCP unit as a bioisostere for a para-substituted phenyl ring is a central concept in its application in drug design. acs.orgpnas.org Computational studies have been crucial in validating this mimicry. Molecular modeling confirms that the distance between the 1- and 3-positions of the BCP core closely matches the distance between the para-positions of a benzene (B151609) ring. acs.org
Furthermore, computational analysis helps to compare the conformational properties and electrostatic potential surfaces of BCP analogues with their aromatic counterparts. nih.gov For instance, modeling studies have shown that replacing a phenyl ring with a BCP moiety can disrupt planarity, which may lead to improved physicochemical properties like reduced lipophilicity and increased solubility. nih.gov Quantum chemical calculations have also been used to compare the electronic properties, such as dipole moment and polarizability, of BCP-containing molecules with their phenyl analogues, providing a theoretical basis for their similar behavior in biological systems.
The acidity of the carboxylic acid group in this compound and its derivatives is a critical parameter influencing their pharmacokinetic and pharmacodynamic profiles. Both experimental measurements and computational predictions of pKa values are vital.
The pKa of bicyclo[1.1.1]pentane-1-carboxylic acid has been experimentally determined to be around 4.2 to 5.1, depending on the substituents. chemrxiv.orgchemrxiv.org The introduction of electron-withdrawing groups on the BCP core significantly increases the acidity (lowers the pKa). For example, a fluorine atom at the bridgehead position lowers the pKa of the carboxylic acid from 4.2 to 3.5. chemrxiv.org Conversely, gem-dibromo substitution at a bridge position decreases the acidity, raising the pKa from 4.1 to 5.1. chemrxiv.org
Theoretical calculations, often using Density Functional Theory (DFT), have proven effective in predicting these acidity trends. acs.org Calculations of gas-phase acidities for a series of 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids showed good agreement with experimental data, confirming that polar field effects are the primary origin of the observed relative acidities. acs.org
Table 4.2: Experimental pKa Values of Substituted BCP Carboxylic Acids
| Substituent at Position 3 | Substituent at Position 2 | pKa | Reference |
| H | H | 4.2 | chemrxiv.org |
| F | H | 3.5 | chemrxiv.org |
| H | =CH2 | 5.1 | chemrxiv.org |
| H | =CBr2 | 4.1 | chemrxiv.org |
| H | =CF2 | 3.9 | chemrxiv.org |
Computational chemistry plays a crucial role in understanding the mechanisms of reactions used to synthesize and functionalize BCP derivatives. acs.orgbris.ac.uk DFT calculations are frequently used to map potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed picture of how these reactions proceed.
For example, computational analysis has been used to support a triplet carbene intermediate in the addition reaction to a bicyclo[1.1.0]butane to form the BCP core. acs.orgnih.gov These studies also showed the importance of an aryl substituent in stabilizing a diradical intermediate, which is necessary for the productive formation of the bicyclo[1.1.1]pentane. acs.org In another study, DFT calculations suggested that a halogen bond complex is a key intermediate in the electrophilic activation of [1.1.1]propellane, facilitating nucleophilic attack while preventing the decomposition of the BCP cage. These computational insights are invaluable for optimizing existing synthetic methods and designing new, more efficient routes to novel BCP derivatives.
Applications of Bicyclo 1.1.1 Pentane 2 Carboxylic Acid Derivatives in Advanced Chemical Disciplines
Bicyclo[1.1.1]pentane as a Structural Motif in Medicinal Chemistry Research
The bicyclo[1.1.1]pentane (BCP) core has emerged as a significant structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional, planar aromatic systems, providing a valuable tool for drug designers to modulate the physicochemical and pharmacological properties of bioactive molecules.
Bioisosteric Replacement Strategies for Aromatic and Alkyne Scaffolds
A primary application of BCP in drug discovery is its use as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. BCP has proven to be a versatile bioisostere for several common structural motifs, including aromatic rings and alkynes.
The most well-established application of BCP as a bioisostere is its ability to mimic para-substituted benzene (B151609) rings. acs.org The bridgehead substituents on the BCP core replicate the 180° exit vector of a 1,4-disubstituted arene, effectively acting as a non-aromatic spacer. acs.org This mimicry allows for the replacement of a flat phenyl ring with a saturated, three-dimensional scaffold, which can lead to significant improvements in a compound's pharmaceutical properties.
Research has demonstrated that this bioisosteric replacement can enhance aqueous solubility, metabolic stability, and passive permeability. thieme-connect.comresearchgate.net For instance, the substitution of a phenyl ring with a BCP moiety in a γ-secretase inhibitor resulted in a compound with equipotent enzyme inhibition but with markedly improved oral absorption characteristics. acs.org Similarly, replacing an internal aromatic ring in the LpPLA2 inhibitor darapladib (B1669826) with a BCP scaffold maintained high potency while positively impacting the physicochemical profile of the compound. nih.gov
While BCPs effectively replicate the geometry of para-substituted arenes, it is important to note that the distance between the bridgehead substituents is approximately 1 Å shorter than the corresponding distance in a para-disubstituted benzene ring. acs.org
| Property | Para-Substituted Benzene | 1,3-Disubstituted Bicyclo[1.1.1]pentane | Reference |
|---|---|---|---|
| Exit Vector | 180° | ~180° | acs.org |
| Substituent Separation | ~2.8 Å | ~1.85 Å | acs.orgpharmablock.com |
| Character | Planar, Aromatic | Three-Dimensional, Saturated | thieme-connect.com |
While the use of BCPs as mimics for para-substituted arenes is widespread, their application as bioisosteres for ortho- and meta-substituted benzenes is a more recent and nuanced area of research. This is largely due to the challenge of synthesizing 1,2-difunctionalized BCPs that can accurately replicate the substituent vectors of these substitution patterns. pnas.orgresearchgate.net
Recent studies have explored the potential of 1,2-difunctionalized BCPs as mimics for ortho- and meta-substituted arenes. pnas.orgnih.gov Computational analysis has shown that the geometry of these molecules occupies a space between that of ortho- and meta-substituted benzenes. nih.gov The development of synthetic platforms to access these 1,2-difunctionalized BCPs has enabled in-depth investigations into their absorption, distribution, metabolism, and excretion (ADME) properties, validating their potential as ortho- or meta-arene bioisosteres. pnas.org
| Substitution Pattern | Substituent Positions | BCP Mimic | Reference |
|---|---|---|---|
| Ortho | 1,2 | 1,2-Disubstituted BCP | nih.gov |
| Meta | 1,3 | 1,2-Disubstituted BCP | nih.gov |
In addition to aromatic rings, BCPs have been successfully employed as bioisosteres for internal alkynes and tert-butyl groups. acs.orgthieme-connect.com When replacing an alkyne, the BCP moiety offers a more stable and often more soluble alternative while maintaining a similar linear geometry. A notable example is the replacement of an internal alkyne in the skin-treatment agent tazarotene (B1682939) with a BCP group, which resulted in a slight increase in the chromatographic hydrophobicity index. acs.org
The BCP cage can also serve as a rigid, three-dimensional substitute for the sterically bulky tert-butyl group. researchgate.net This replacement can be advantageous in modulating a molecule's shape and interactions with biological targets. The use of BCP as a tert-butyl mimic can influence a compound's metabolic stability and solubility. nih.gov
| Original Scaffold | Bioisosteric Replacement | Key Advantage | Reference |
|---|---|---|---|
| Internal Alkyne | Bicyclo[1.1.1]pentane | Increased stability and solubility | acs.orgthieme-connect.com |
| tert-Butyl Group | Bicyclo[1.1.1]pentane | Rigid 3D scaffold, potential for improved metabolic stability | researchgate.netnih.gov |
Influence on Molecular Properties in Lead Optimization and Drug Design
The incorporation of the BCP scaffold into drug candidates can have a profound impact on their molecular properties, offering a powerful strategy for lead optimization.
A significant driver for the use of BCPs in medicinal chemistry is the "escape from flatland" concept, which advocates for the design of more three-dimensional molecules to improve their pharmacological properties. chemrxiv.orgacs.org By replacing planar, sp²-hybridized aromatic rings with the saturated, sp³-rich BCP core, medicinal chemists can increase the three-dimensionality of a molecule. acs.orgchemrxiv.org
| Molecular Property | Impact of BCP Incorporation | Reference |
|---|---|---|
| Three-Dimensionality | Increases molecular shape complexity | acs.orgchemrxiv.org |
| C(sp³) Character | Increases the fraction of sp³-hybridized carbons | chemrxiv.org |
| Solubility | Often improves aqueous solubility | thieme-connect.comacs.org |
| Metabolic Stability | Can enhance stability towards metabolic enzymes | acs.orgnih.gov |
Impact on Conformational Rigidity and Exit Vectors
The rigid, cage-like structure of the bicyclo[1.1.1]pentane core inherently imparts conformational rigidity to any molecule into which it is incorporated. Unlike flexible alkyl chains or even other cyclic systems, the BCP scaffold locks substituents into well-defined spatial orientations. Functionalization at the C2 (bridge) position, as seen in bicyclo[1.1.1]pentane-2-carboxylic acid, creates unique substituent exit vectors that are distinct from the linear arrangement of 1,3-disubstituted BCPs. semanticscholar.org
The geometry of 1,2-disubstituted BCPs can serve as a bioisosteric replacement for ortho- and meta-substituted arenes. pnas.org The torsion angle between adjacent substituents on a 1,2-disubstituted BCP is approximately 67°, a stark contrast to the 0° angle in an ortho-substituted benzene ring. pnas.org This fixed, non-planar orientation can be advantageous in positioning functional groups for optimal interaction with biological targets or for directing the assembly of supramolecular structures.
Table 1: Comparison of Substituent Geometries
| Scaffold | Substitution Pattern | Approximate Angle Between Substituents |
|---|---|---|
| Benzene | ortho | 0° |
| Benzene | meta | 120° |
| Benzene | para | 180° |
| Bicyclo[1.1.1]pentane | 1,3- (bridgehead) | 180° |
This table illustrates the distinct exit vectors provided by 1,2-disubstituted BCPs compared to traditional aromatic scaffolds.
This defined geometry makes derivatives of this compound valuable tools for probing the conformational requirements of biological receptors and for designing molecules with precise three-dimensional shapes. researchgate.netuni-regensburg.de
Enhancing Physicochemical Profiles (e.g., solubility, metabolic stability, non-specific binding)
A primary driver for the adoption of BCP scaffolds in drug discovery is their demonstrated ability to improve the physicochemical properties of parent molecules. nih.govacs.org The replacement of aromatic rings with saturated, three-dimensional BCP cores, a strategy often termed "escaping from flatland," typically leads to significant enhancements in aqueous solubility, metabolic stability, and a reduction in non-specific binding. acs.orgnih.govbldpharm.com
Solubility: The introduction of the sp³-rich BCP cage disrupts the planarity and reduces the π-π stacking interactions that often contribute to the low solubility of aromatic compounds. bldpharm.com Replacing a phenyl group with a BCP moiety has been shown to increase aqueous solubility significantly. researchgate.net For instance, an analogue of the drug Imatinib where a phenyl ring was replaced by a BCP core showed an 80-fold increase in aqueous solubility. researchgate.net
Metabolic Stability: The C-H bonds of the BCP core, particularly the strong bridge C-H bond, are less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bonds of aromatic rings. nih.govbldpharm.com This inherent stability can lead to improved pharmacokinetic profiles for drug candidates. The inert C-H bonds within the BCP scaffold provide a kinetic barrier to hydrogen atom transfer (HAT) processes, contributing to its metabolic robustness. nih.gov
Non-Specific Binding: High lipophilicity and planarity are often associated with non-specific binding to off-target proteins. Replacing flat aromatic rings with three-dimensional BCP structures can reduce these non-specific interactions. bldpharm.com Studies have shown that replacing a benzene ring with a BCP group can greatly reduce the tendency for non-specific binding, as measured by the chromatographic hydrophobicity index (CHI IAM). bldpharm.com
Table 2: Physicochemical Properties of Matched Pairs
| Parent Compound (Aromatic) | BCP Analogue | Property Improvement | Reference |
|---|---|---|---|
| γ-secretase inhibitor (BMS-708,163) | BCP-containing analogue | Improved solubility, cell permeability, and metabolic stability | acs.orgbldpharm.com |
This table provides examples of how replacing an aromatic ring with a BCP scaffold can positively impact key drug-like properties.
Development of BCP-Containing Non-Natural Amino Acids and Peptide Mimetics
The conformational rigidity of the BCP scaffold makes it an attractive building block for the synthesis of non-natural amino acids and peptidomimetics. uni-regensburg.de Incorporating these constrained structures into peptides can induce specific secondary structures, enhance proteolytic stability, and improve bioavailability.
Derivatives of this compound can be elaborated into novel amino acids where the BCP core acts as a rigid spacer between the amino and carboxyl groups. These amino acids can then be incorporated into peptide sequences using standard solid-phase or solution-phase synthesis techniques. lookchem.com For example, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid is considered a rigid analogue of γ-aminobutyric acid (GABA), an important neurotransmitter. lookchem.com Similarly, functionalization at the C2 position offers a pathway to novel, constrained amino acids with unique side-chain vectors, providing tools to create peptides with well-defined three-dimensional structures for targeting protein-protein interactions or designing enzyme inhibitors.
Application in Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and properties of lead compounds. The modular synthesis of differently substituted BCP derivatives allows for a systematic exploration of the chemical space around a pharmacophore. nih.gov
This compound serves as a key starting material for creating libraries of 1,2-disubstituted BCPs. nih.gov The ability to programmably and sequentially functionalize the BCP core at both bridgehead and bridge positions enables a detailed probing of a biological target's active site. nih.govnih.gov By replacing an ortho- or meta-substituted phenyl ring with a rigid 1,2-disubstituted BCP analogue, chemists can dissect the importance of substituent orientation versus electronic effects, as the BCP core is electronically distinct from an aromatic ring. uq.edu.au This strategy has been hampered in the past by the difficulty of synthesizing bridge-substituted BCPs, but recent advances are making these valuable SAR studies more accessible. nih.govnih.gov
Strategic Deployment in Chemical Space Expansion
The drive to explore novel areas of chemical space is critical for discovering new bioactive molecules. The unique three-dimensional structure of the BCP scaffold provides a powerful means to move beyond the flat, predominantly sp²-hybridized structures that have historically dominated screening libraries. researchgate.netnih.gov
Derivatives of this compound are instrumental in this expansion. They provide access to 1,2- and 1,2,3-substituted BCPs, representing previously inaccessible regions of chemical space. nih.govsoton.ac.uk The functionalization of the bridge position introduces a new vector for derivatization, allowing for the creation of molecules with novel shapes and property profiles. researchgate.net This expansion is not just about novelty; it is a strategic approach to identify molecules with improved drug-like properties, such as increased solubility and metabolic stability, which are often found in more three-dimensional structures. researchgate.net
Role in Patent Landscape Navigation and Intellectual Property Space
In the competitive landscape of pharmaceutical research, establishing a distinct intellectual property (IP) position is crucial. The use of novel, non-classical bioisosteres is a well-established strategy for navigating crowded patent landscapes and generating new chemical entities with freedom to operate. acs.orgnih.gov
Bicyclo[1.1.1]pentane derivatives, having been mentioned in a rapidly growing number of patents, are a key component of this strategy. acs.orgnih.gov By replacing a commonly used scaffold, such as a phenyl ring, with a BCP core, researchers can create analogues that may retain or even improve upon the biological activity of a patented compound while being structurally distinct. The functionalization at the C2 position, being a more recent development, offers particularly fertile ground for generating novel IP. researchgate.net The unique structures derived from this compound provide a clear path to novel compositions of matter, strengthening the patent position of new drug candidates.
Utility in Materials Science and Supramolecular Chemistry
Beyond medicinal chemistry, the rigid, rod-like nature of the BCP scaffold has found applications in materials science and supramolecular chemistry. researchgate.net The well-defined geometry and stability of BCP derivatives make them excellent building blocks for constructing highly ordered molecular architectures.
Derivatives of this compound can be used as components in molecular rods, liquid crystals, and metal-organic frameworks (MOFs). google.comlboro.ac.uk The carboxylic acid group provides a convenient handle for linking units together, for example, through hydrogen bonding to form supramolecular assemblies or by coordination to metal centers in MOFs. researchgate.net The rigid BCP core ensures that the resulting structures have a high degree of order and predictable geometries, which are essential for creating materials with specific electronic, optical, or porous properties. The unique vector of the C2 substituent allows for the design of three-dimensional networks that are not accessible with the purely linear 1,3-disubstituted BCPs. researchgate.net
BCPs as Molecular Rods and Rigid Linkers
Bicyclo[1.1.1]pentane derivatives are increasingly utilized as "molecular rods" due to their rigid, linear geometry. researchgate.net They serve as non-conjugated alternatives to traditional π-conjugated linkers, such as 1,4-phenylene motifs. researchgate.net This rigidity is advantageous in constructing well-defined molecular architectures. digitellinc.com The BCP scaffold provides a defined and isolating linker unit, which is valuable in the study of electron transfer and in the construction of complex molecular arrays, such as porphyrin assemblies. digitellinc.com Research has demonstrated the synthesis of extended, rod-like molecules by incorporating the BCP unit, highlighting its utility as a fundamental building block in supramolecular chemistry and for creating molecular-scale machines. researchgate.net
Application in Polymer Science and Composites
The exploration of bicyclo[1.1.1]pentane derivatives extends into polymer science, where their distinct structural properties can be imparted to enhance polymer characteristics. The integration of the rigid BCP scaffold into polymer backbones can lead to materials with improved thermal stability and modified mechanical properties. While a nascent area of research, the potential for creating novel polymers and composites with tailored functionalities using BCP building blocks is significant. lboro.ac.uklboro.ac.uk
Supramolecular Assembly and Metal-Organic Frameworks
In the realm of supramolecular chemistry, BCP derivatives are employed as tectons, or building blocks, for the self-assembly of larger, ordered structures. digitellinc.com Their defined geometry and ability to be functionalized at the bridgehead positions make them ideal candidates for constructing complex supramolecular systems. researchgate.net
Specifically, bicyclo[1.1.1]pentane-1,3-dicarboxylate has been used as a strut in the formation of metal-organic frameworks (MOFs). researchgate.netnih.gov In these structures, the BCP unit can act as a rotator within the framework, with the rotational dynamics influenced by the coordinating metal ion. researchgate.net For instance, a zinc-based MOF with BCP-dicarboxylate struts exhibited rapid rotation of the bicyclic unit, whereas a zirconium-based framework showed much slower rotation due to different coordination arrangements. researchgate.net This demonstrates the potential to engineer molecular motion within solid-state materials using BCPs. acs.org
Development of Advanced Materials with BCP Scaffolds
The unique structural and electronic properties of BCPs make them attractive for the development of a wide range of advanced materials. researchgate.netrsc.org They have been investigated for their use in liquid crystals, FRET sensors, and other functional materials. nih.govlboro.ac.uk The ability to precisely control the distance and orientation between functional groups by using BCPs as linkers is a key advantage in designing materials with specific optical, electronic, or recognition properties. digitellinc.comacs.org The non-covalent interactions of the BCP scaffold are also being studied to better predict its behavior in complex molecular environments, which is crucial for designing new BCP-based drugs and materials. researchgate.net
Role as Building Blocks in Combinatorial and Bioconjugate Chemistry
The BCP scaffold is a valuable tool in drug discovery and chemical biology, where it is used to create large libraries of diverse compounds and to modify biomolecules.
Click Chemistry Applications of BCP Derivatives
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, is a powerful tool for bioconjugation and materials synthesis. Bicyclo[1.1.1]pentane derivatives functionalized with azides and terminal alkynes are valuable substrates for these reactions. researchgate.net The synthesis of these BCP building blocks often starts from the corresponding carboxylic acids. researchgate.netenamine.net
Key synthetic steps include the copper-catalyzed diazo-transfer for producing 1-azidobicyclo[1.1.1]pentanes and the Seyferth-Gilbert homologation for preparing BCP-substituted alkynes. researchgate.netenamine.net These functionalized BCPs have been shown to be suitable for click reactions, making them promising for applications in medicinal, combinatorial, and bioconjugate chemistry. researchgate.netenamine.net For example, 1-azido-3-iodobicyclo[1.1.1]pentane serves as a versatile precursor for creating a variety of BCP-triazole building blocks through click reactions and integrated cycloaddition-Sonogashira coupling reactions. chemrxiv.org
Below is a table summarizing examples of BCP derivatives used in click chemistry:
| BCP Derivative Precursor | Functional Group for Click Chemistry | Key Synthetic Reaction | Reference |
| Bicyclo[1.1.1]pentane carboxylic acids | Azide (B81097) | Copper-catalyzed diazo-transfer | researchgate.netenamine.net |
| Bicyclo[1.1.1]pentane carboxylic acids | Terminal Alkyne | Seyferth–Gilbert homologation | researchgate.netenamine.net |
| 1-Azido-3-iodobicyclo[1.1.1]pentane | Azide | Literature procedure | chemrxiv.org |
Scaffold Diversity in Compound Library Generation for Discovery
In modern drug discovery, there is a push to "escape from flatland" by incorporating more three-dimensional scaffolds to improve the physicochemical and pharmacological properties of drug candidates. acs.orgnih.gov The BCP scaffold is an excellent bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups, often leading to improved aqueous solubility and metabolic stability. nih.govthieme-connect.com
The development of synthetic methods to create a wide array of functionalized BCPs has been crucial for their use in generating compound libraries. chemrxiv.orgprinceton.edu These libraries, which can be produced on a large scale, provide a rich source of novel chemical entities for high-throughput screening. chemrxiv.org The ability to introduce diverse functional groups onto the BCP core allows for the systematic exploration of chemical space and the optimization of lead compounds. rsc.orgnih.gov DNA-encoded libraries (DELs) have also incorporated BCPs to access novel chemical spaces with greater sp3 character. nih.gov This highlights the importance of BCPs as building blocks for creating diverse and medicinally relevant compound collections. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel and Modular Bridge Functionalization Methods
Functionalization at the bridge (2-position) of the BCP core has historically been a significant synthetic hurdle. researchgate.net Traditional methods often require the installation of substituents before the construction of the BCP core, resulting in lengthy and inflexible synthetic sequences. chemrxiv.orgprinceton.edu Consequently, a major research thrust is the development of methods for the direct and modular functionalization of the BCP bridge C–H bonds.
Recent breakthroughs have focused on radical-mediated C–H functionalization. chemrxiv.orgprinceton.edu A notable strategy involves the selective abstraction of a hydrogen atom from the strong bridge C–H bond using a potent hydrogen atom abstractor generated under mild, visible-light conditions. chemrxiv.orgprinceton.edu This approach allows for the one-pot synthesis of versatile 2-substituted BCP "linchpins," such as 2-bromo-bicyclo[1.1.1]pentane derivatives, which possess orthogonal functional handles at the bridgehead and bridge positions. princeton.edu These intermediates serve as common precursors for a wide array of 2-substituted BCPs. chemrxiv.org
Further diversification of these linchpins is achieved through advanced catalytic methods. Metallaphotoredox protocols have been successfully developed for C-N and C-C bond formation at the 2-position, enabling modular and expedient access to previously inaccessible 2-aminated and 2-arylated BCPs. princeton.edu Another innovative approach involves the addition of dihalocarbenes to bicyclo[1.1.0]butanes, which circumvents the reliance on the often challenging precursor, [1.1.1]propellane, and provides a scalable route to 2,2-dibromo BCPs that can be further functionalized. chemrxiv.org
| Method | Key Intermediate/Reagent | Type of Functionalization | Advantages |
| Radical C-H Abstraction | Strong H-atom abstractor | Bromination, Amination, Arylation | Direct, modular, mild conditions |
| Metallaphotoredox Catalysis | 2-Bromo-BCP linchpin | C-N and C-C bond formation | Access to diverse fragments |
| Dihalocarbene Insertion | Bicyclo[1.1.0]butane | Dibromination | Propellane-free, scalable |
| Carbene Insertion into Bicyclo[1.1.0]butane C-C bond | Diazo compounds, Dirhodium catalyst | Carboxylate installation | Rapid access to 2-substituted BCPs |
Exploration of Asymmetric Synthesis and Chiral BCP Derivatives
As drug development increasingly focuses on molecules with well-defined three-dimensional structures, the demand for enantiomerically pure chiral compounds has surged. nih.gov BCPs featuring an adjacent stereocenter (α-chiral BCPs) are highly valuable as they can act as surrogates for benzylic, propargylic, or neopentylic chiral centers. nih.govresearchgate.net However, their synthesis remains a significant challenge, with early methods often relying on resolution or stoichiometric chiral auxiliaries. researchgate.net
Recent research has opened new avenues for the direct catalytic asymmetric synthesis of α-chiral BCPs. One successful strategy combines photoredox and organocatalysis. researchgate.netnih.gov This dual catalytic system enables the direct, asymmetric addition of simple aldehydes to [1.1.1]propellane. nih.gov A chiral α-iminyl radical cation intermediate is generated, which simultaneously installs the stereocenter and opens the [1.1.1]propellane ring, yielding a variety of α-chiral BCPs in high yield and enantioselectivity under mild conditions. researchgate.netnih.gov
Another powerful approach is the transition-metal-free, multicomponent asymmetric allylic alkylation. nih.gov This method involves the in situ formation of a BCP-Grignard reagent from [1.1.1]propellane, which then undergoes an asymmetric allylic substitution catalyzed by an N-heterocyclic carbene (NHC). nih.gov This process delivers a broad range of α-chiral 1,3-difunctionalized BCPs with excellent regioselectivity and enantioselectivity. nih.gov The development of stereoselective Ugi condensations has also led to the synthesis of chiral phosphonobicyclo-[1.1.1]-pentyl glycines, which have been evaluated as mGluRs ligands. scispace.com
| Asymmetric Method | Catalytic System | Precursors | Product Type | Key Features |
| Photoredox Organocatalysis | Photocatalyst + Organocatalyst | [1.1.1]propellane, Aldehydes | α-Chiral BCP Aldehydes | Mild conditions, high yield & ee |
| NHC-Catalyzed Allylic Alkylation | N-Heterocyclic Carbene (NHC) | [1.1.1]propellane, Grignard reagent, Allylic phosphate (B84403) | α-Chiral 1,3-difunctionalized BCPs | Transition-metal-free, multicomponent |
| Rhodium-Catalyzed C-H Insertion | Rhodium catalyst | 3-Aryl-BCPs, α-Diazoesters | α-Chiral BCP Esters | Catalytic C-H functionalization |
| Iridium-Catalyzed Allylation | Iridium catalyst | BCP-zinc complexes, Allyl reagents | Enantioenriched Allyl-BCPs | In situ formation of BCP-nucleophile |
Integration with Advanced Catalysis and Automated Synthesis Technologies
To meet the demands of modern drug discovery, synthetic methods must be efficient, scalable, and amenable to high-throughput library generation. The integration of advanced catalysis with automated synthesis technologies is a key future direction for BCP chemistry.
Photoredox catalysis has already proven to be a powerful tool for BCP functionalization, enabling reactions under mild conditions that were previously challenging. nih.govprinceton.edu Its application in C-H functionalization and cross-coupling reactions allows for the late-stage modification of complex molecules. nih.govprinceton.edu Flow chemistry is another transformative technology being applied to BCP synthesis. For instance, the photochemical addition of [1.1.1]propellane to diacetyl has been performed in a flow reactor, allowing for the production of a key BCP diketone intermediate on a kilogram scale within a single day. nih.govacs.org This approach avoids the use of hazardous mercury lamps and facilitates safe and efficient scale-up. nih.gov
The development of robust, one-pot reactions and multicomponent strategies is also crucial. chemrxiv.orgnih.gov These methods streamline synthetic sequences, reduce waste, and are well-suited for automated synthesis platforms. For example, a one-pot C-H functionalization has been developed to rapidly access key BCP intermediates with orthogonal functional handles, ideal for library generation. chemrxiv.orgprinceton.edu Such advancements are critical for fully exploiting the potential of the BCP scaffold in high-throughput screening and medicinal chemistry programs.
Expansion into Novel Bioisosteric Scaffolds and Heterocyclic Analogs
The success of BCPs as para-substituted phenyl ring bioisosteres has inspired researchers to explore their potential as replacements for other aromatic substitution patterns and to develop novel heterocyclic analogs. nih.govresearchgate.netprinceton.edu While 1,3-disubstituted BCPs effectively mimic the linear geometry of para-substitution, 2-substituted BCPs are now being investigated as potential bioisosteres for ortho- and meta-substituted arenes. princeton.edu This expansion significantly broadens the applicability of the BCP scaffold in drug design.
Furthermore, there is growing interest in creating novel scaffolds that merge the advantageous properties of BCPs with other important chemical motifs. This includes the development of heterocyclic BCP analogs, where one or more carbon atoms of the cage are replaced by a heteroatom. These novel structures could offer unique exit vectors for substituents and introduce new physicochemical properties, such as altered polarity and hydrogen bonding capabilities. nih.gov The synthesis of BCP-containing spirocycles and other complex three-dimensional structures is also an active area of research, aiming to further explore and populate the sp³-rich chemical space that is so valuable for drug discovery. chemrxiv.org
Deeper Mechanistic Understanding via Advanced Physical Organic Studies
Advancing the synthetic chemistry of strained molecules like BCPs relies heavily on a fundamental understanding of their reaction mechanisms. Advanced physical organic studies, combining experimental and computational approaches, are crucial for elucidating the intricate pathways of BCP-forming and BCP-functionalizing reactions.
For example, computational analysis has been instrumental in understanding the mechanism of carbene insertion into bicyclo[1.1.0]butanes to form BCPs. acs.org These studies support the involvement of a triplet carbene intermediate that undergoes a diradical addition to the strained central C-C bond of the bicyclo[1.1.0]butane. acs.org The calculations also highlight the critical role of aryl substituents in stabilizing the diradical intermediate, which is essential for the efficient formation of the BCP product. acs.org Similarly, theoretical models are being developed to explain the stereoinduction in asymmetric reactions, such as the photoredox organocatalysis method for synthesizing α-chiral BCPs. researchgate.netnih.gov
Detailed structural analyses using X-ray crystallography and safety assessments are also becoming integral to the development of new BCP reagents and reactions. lboro.ac.uk A deeper mechanistic insight not only satisfies academic curiosity but also enables the rational optimization of reaction conditions, the prediction of outcomes for new substrates, and the design of entirely new transformations.
Rational Design of BCP-Containing Molecules for Specific Applications and Enhanced Properties
The ultimate goal of BCP research in medicinal chemistry is the rational design of molecules with superior efficacy and drug-like properties. The replacement of a phenyl ring with a BCP moiety is not a simple substitution but a strategic design choice that can profoundly impact a molecule's biological activity and pharmacokinetic profile.
These examples underscore the power of rational design. By understanding the specific interactions of a drug candidate with its target and the desired pharmacokinetic properties, chemists can strategically employ the BCP scaffold to overcome common liabilities associated with aromatic rings, such as metabolic instability and low solubility. acs.orgresearchgate.netchemrxiv.org Future efforts will focus on creating a predictive framework, likely aided by computational modeling, to guide the optimal placement and functionalization of BCPs in molecules to achieve specific therapeutic goals and enhance properties.
Q & A
Q. What are the primary synthetic routes for bicyclo[1.1.1]pentane-2-carboxylic acid, and how do their yields compare?
this compound is commonly synthesized via oxidation of 2-phenylbicyclo[1.1.1]pentan-2-ol using standard oxidizing agents. Wiberg et al. reported this method, yielding the carboxylic acid derivative with subsequent conversion to amines, nitro compounds, and ketones . Alternatively, Levin et al. developed a photochemical route starting from [1.1.1]propellane and 2,3-butanedione under UV irradiation, yielding 1,3-diacetylbicyclo[1.1.1]pentane, which is then oxidized to the dicarboxylic acid (70% yield) . Key factors include solvent choice (e.g., pentane/diethyl ether) and reaction temperature control (−10°C for UV reactions).
Q. How is the pKa of this compound determined, and what structural factors influence its acidity?
The pKa of this compound was experimentally determined via titration and correlated with NMR coupling constants. Wiberg et al. observed a linear relationship between pKa and the percent s-character of the C–H bond, calculated from - coupling constants. The strained bicyclo framework increases s-character, enhancing acidity compared to unstrained carboxylic acids . For example, substituents like phenyl groups further modulate acidity through steric and electronic effects.
Q. What characterization techniques are critical for confirming the structure of bicyclo[1.1.1]pentane derivatives?
Key techniques include:
- NMR Spectroscopy : and NMR to identify strained bridgehead protons and carbons. For example, bridgehead protons in bicyclo[1.1.1]pentane systems exhibit distinct downfield shifts due to ring strain .
- X-ray Crystallography : Used to resolve spatial arrangements, as seen in the Cambridge Crystallographic Data Centre entries for bicyclo[1.1.1]pentane derivatives .
- Mass Spectrometry : To confirm molecular weight and fragmentation patterns, particularly for brominated derivatives (e.g., 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, MW 205.05 g/mol) .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane scaffold enhance bioisosteric replacement in drug design?
The bicyclo[1.1.1]pentane core serves as a saturated bioisostere for ortho-substituted benzene rings, improving metabolic stability and reducing lipophilicity. For example, Ripenko et al. demonstrated stepwise functionalization of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to generate 1,3-disubstituted analogs with retained potency in antifungal agents . The rigid geometry and reduced π-electron density minimize off-target interactions while maintaining target binding.
Q. What is the mechanistic role of bicyclo[1.1.1]pentane spacers in modulating acidity of adjacent functional groups?
Bicyclo[1.1.1]pentane spacers influence acidity through steric compression and electronic effects. In carboxylic acid derivatives, a single spacer modestly lowers pKa (ΔpKa ≈ 0.93) by increasing s-character at the acidic proton. However, adding multiple spacers diminishes this effect due to competing steric hindrance, as shown in Meldrum’s acid derivatives . This nonlinear relationship highlights the balance between electronic activation and steric deactivation in strained systems.
Q. How can this compound be functionalized for applications in peptide mimetics or prodrugs?
Derivatization strategies include:
- Bromination : 3-(Bromomethyl)-substituted derivatives enable nucleophilic substitution for introducing amines, azides, or other functional groups .
- Esterification : Methyl esters (e.g., bicyclo[1.1.1]pentane-1,3-dicarboxylic acid 1-methyl ester) serve as protected intermediates for stepwise synthesis .
- Peptide Conjugation : The carboxylic acid group can be coupled to amino acids via carbodiimide chemistry, as seen in Fmoc-protected analogs (e.g., 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
